
2beta,16beta-Dipiperidino-5alpha-androstan-3alpha-ol-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one is a synthetic steroidal compound with a complex molecular structure. It is known for its unique chemical properties and potential applications in various fields of scientific research. The compound is characterized by the presence of hydroxyl and piperidino groups attached to the androstan backbone, which contribute to its distinctive chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one involves multiple steps, starting from readily available steroid precursorsCommon reagents used in these reactions include piperidine, hydroxylating agents, and various catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product from reaction mixtures. The specific conditions and reagents used can vary depending on the scale of production and the desired quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketones to alcohols or other reduced forms.
Substitution: The piperidino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex steroidal compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for various medical conditions.
Industry: It is used in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of 3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and piperidino groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity, receptor binding, and subsequent cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Androstanediol: A metabolite of dihydrotestosterone with similar structural features.
Androstenol: A pheromone with a related androstan structure.
Uniqueness
3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one is unique due to the presence of both hydroxyl and piperidino groups, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and contribute to its specific applications in research and industry .
Propriétés
Formule moléculaire |
C29H48N2O2 |
|---|---|
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
(2S,3R,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C29H48N2O2/c1-28-12-11-22-21(23(28)18-24(27(28)33)30-13-5-3-6-14-30)10-9-20-17-26(32)25(19-29(20,22)2)31-15-7-4-8-16-31/h20-26,32H,3-19H2,1-2H3/t20-,21+,22-,23-,24-,25-,26+,28-,29-/m0/s1 |
Clé InChI |
KUCISTFXMDQUHG-BJVUPQECSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2=O)N4CCCCC4)CC[C@@H]5[C@@]3(C[C@@H]([C@@H](C5)O)N6CCCCC6)C |
SMILES canonique |
CC12CCC3C(C1CC(C2=O)N4CCCCC4)CCC5C3(CC(C(C5)O)N6CCCCC6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



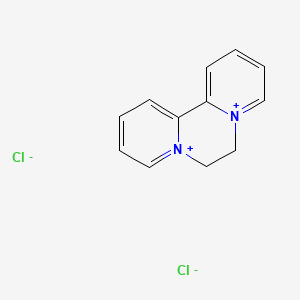
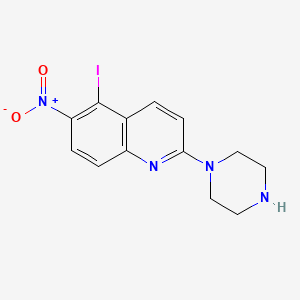
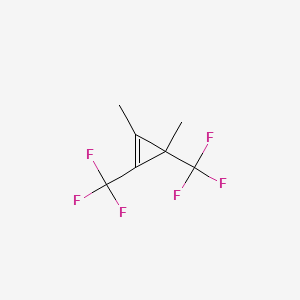
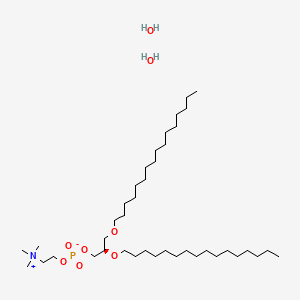
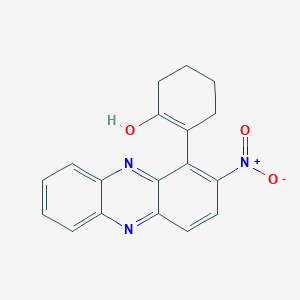
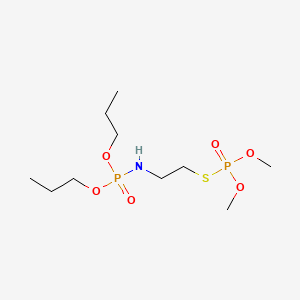

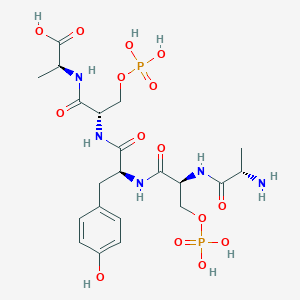

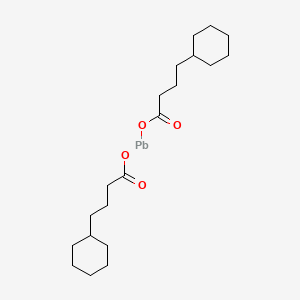

![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
